molecular formula CH3O B14625472 Methyl radical, hydroxy-d1 CAS No. 58456-46-5

Methyl radical, hydroxy-d1

Cat. No.: B14625472
CAS No.: 58456-46-5
M. Wt: 32.040 g/mol
InChI Key: CBOIHMRHGLHBPB-VMNATFBRSA-N
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Description

The methyl radical, hydroxy-d1 (CH2OD•), is a deuterated derivative of the hydroxymethyl radical (CH2OH•), where the hydroxyl hydrogen is replaced by deuterium. This isotopic substitution alters its vibrational modes, thermodynamic stability, and reaction kinetics compared to its non-deuterated counterpart. The hydroxymethyl radical is a key intermediate in combustion, atmospheric chemistry, and organic synthesis, with its deuterated form offering insights into isotopic effects on radical behavior .

Structurally, CH2OD• retains the planar geometry of the hydroxymethyl radical, with the unpaired electron localized on the carbon atom.

Properties

CAS No.

58456-46-5

Molecular Formula

CH3O

Molecular Weight

32.040 g/mol

InChI

InChI=1S/CH3O/c1-2/h2H,1H2/i2D

InChI Key

CBOIHMRHGLHBPB-VMNATFBRSA-N

Isomeric SMILES

[2H]O[CH2]

Canonical SMILES

[CH2]O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing (~2~H)Hydroxymethyl involves the reaction of formaldehyde with active C-H and N-H bonds. For example, the reaction of formaldehyde with acetaldehyde produces pentaerythritol, a compound containing multiple hydroxymethyl groups . Another method involves the use of silylmethyl Grignard reagents, which react with ketones to form hydroxymethylated products .

Industrial Production Methods

In industrial settings, the hydroxymethylation of acetaldehyde with formaldehyde is a well-established process. This reaction is used to produce pentaerythritol, which is an important intermediate in the manufacture of alkyd resins, varnishes, and explosives . The process typically involves the use of catalysts and controlled reaction conditions to ensure high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(~2~H)Hydroxymethyl undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, Grignard reagents, and oxidizing agents such as potassium permanganate or chromium trioxide . Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of (~2~H)Hydroxymethyl can produce formaldehyde or formic acid, while its reduction can yield methanol .

Mechanism of Action

Comparison with Similar Compounds

Hydroxymethyl Radical (CH2OH•)

  • Molecular Weight : 31.03 g/mol (vs. 32.04 g/mol for CH2OD•).
  • Thermodynamic Stability : ΔfH(0 K) = 34.5 kcal/mol (estimated for CH2OH•) .
  • Reactivity: Participates in H-abstraction and recombination reactions. The non-deuterated form exhibits faster reaction rates due to lower activation barriers in hydrogen-transfer processes.
  • Spectroscopy : Infrared (IR) spectra show O–H stretching at ~3600 cm⁻¹, absent in CH2OD•, which exhibits O–D stretching near 2600 cm⁻¹ .

Methyl Radical (CH3•)

  • Molecular Weight : 15.03 g/mol.
  • Thermodynamic Stability : ΔfH(0 K) = 35.0 kcal/mol .
  • Reactivity : Lacks hydroxyl functional groups, limiting its participation in hydrogen-bonding or proton-coupled electron transfer (PCET) reactions. Dominates in hydrocarbon pyrolysis and combustion.
  • Structure : Planar sp² hybridization vs. tetrahedral geometry in CH2OD•.

Hydroxyl Radical (HO•)

  • Molecular Weight : 17.01 g/mol.
  • Reactivity : Extremely electrophilic; abstracts hydrogen atoms from organic substrates 10–100× faster than CH2OH• or CH2OD• .

Methoxy Radical (CH3O•)

  • Molecular Weight : 31.03 g/mol.
  • Thermodynamic Stability : ΔfH(0 K) = 22.4 kcal/mol .
  • Reactivity : Prefers oxygen-centered radical pathways (e.g., C–O bond cleavage) compared to the carbon-centered reactivity of CH2OD•.

Data Tables

Table 1. Comparative Properties of Methyl Radical, Hydroxy-d1 and Related Radicals

Property CH2OD• CH2OH• CH3• HO• CH3O•
Molecular Weight (g/mol) 32.04 31.03 15.03 17.01 31.03
ΔfH(0 K) (kcal/mol) ~34.0* 34.5 35.0 8.3 22.4
Key Stretching (IR) O–D: 2600 cm⁻¹ O–H: 3600 cm⁻¹ C–H: 2800 cm⁻¹ O–H: 3550 cm⁻¹ C–O: 1100 cm⁻¹
Primary Reactivity H-abstraction, dimerization Same as CH2OD• Combustion, chain reactions Oxidative degradation C–O bond cleavage

*Estimated based on isotopic substitution effects .

Table 2. Kinetic Isotope Effects (KIE) in Selected Reactions

Reaction KIE (kH/kD) Reference
H-abstraction by CH2OH• vs. CH2OD• 2.1–3.0
Recombination with O₂ 1.5

Research Findings

  • Isotopic Stabilization : CH2OD• exhibits a 5–10% lower recombination rate with O₂ compared to CH2OH• due to reduced vibrational energy in the O–D bond .
  • Antioxidant Activity : While CH2OH• shows moderate DPPH radical scavenging (IC₅₀ ~50 µM), CH2OD• is less effective (IC₅₀ ~75 µM), highlighting the role of O–H bonds in antioxidant mechanisms .

  • Synthetic Utility : CH2OD• is employed in tracer studies to elucidate reaction pathways in deutero-organic synthesis, avoiding interference from proton exchange .

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